![molecular formula C19H24O3 B13414134 (4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione, also known as testolactone, is a synthetic anti-neoplastic agent. It is structurally distinct from the androgen steroid nucleus, possessing a six-membered lactone ring instead of the usual five-membered carbocyclic D-ring. Despite some similarity to testosterone, testolactone has no in vivo androgenic effect .
準備方法
Testolactone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods typically involve multi-step synthesis, starting from readily available steroidal precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the lactone ring .
化学反応の分析
Testolactone undergoes several types of chemical reactions, including:
Oxidation: Testolactone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert testolactone into different reduced forms.
Substitution: Testolactone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Testolactone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of lactones and their reactions.
Biology: Testolactone is used in biological studies to understand its effects on cellular processes.
Medicine: It is primarily used in the treatment of advanced breast cancer in postmenopausal women.
Industry: Testolactone is used in the pharmaceutical industry for the development of anti-cancer drugs.
作用機序
The precise mechanism by which testolactone produces its clinical antineoplastic effects is not fully established. its principal action is reported to be the inhibition of steroid aromatase activity, leading to a reduction in estrone synthesis from adrenal androstenedione. This inhibition may be noncompetitive and irreversible, accounting for the persistence of testolactone’s effect on estrogen synthesis even after drug withdrawal .
類似化合物との比較
Testolactone is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- 1-dehydrotestololactone
- 1,2-didehydrotestololactone
- 13-hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid δ-lactone
- D-homo-17a-oxaandrosta-1,4-diene-3,17-dione
These compounds share structural similarities but differ in their specific functional groups and biological activities .
特性
分子式 |
C19H24O3 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15-,16-,18?,19?/m0/s1 |
InChIキー |
BPEWUONYVDABNZ-DVLWVLGCSA-N |
異性体SMILES |
CC12CC[C@H]3C([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=CC34C |
正規SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
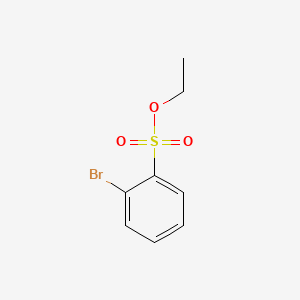

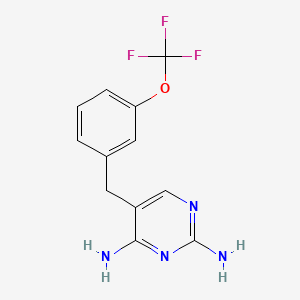

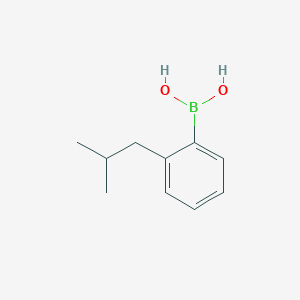
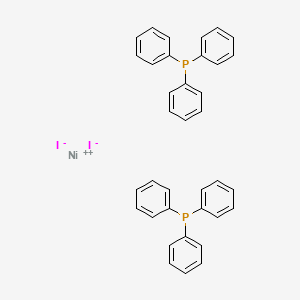
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
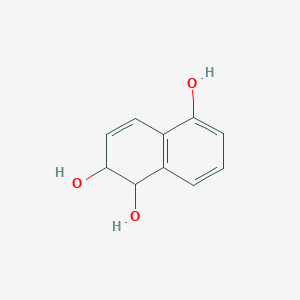
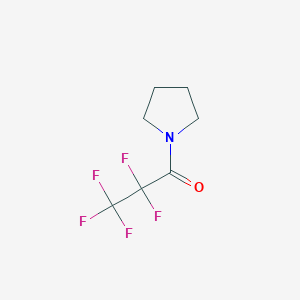
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)

